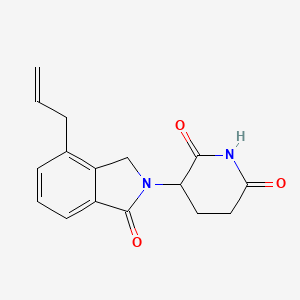

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

描述

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2193080-19-0) is a cereblon (CRBN)-binding compound structurally derived from the immunomodulatory imide drug (IMiD) scaffold. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.32 g/mol . The compound features an allyl group (-CH₂CH=CH₂) at the 4-position of the isoindolinone ring, distinguishing it from other IMiDs like lenalidomide or pomalidomide. This structural modification is hypothesized to influence its binding affinity to CRBN and subsequent protein degradation efficiency, making it a candidate for proteolysis-targeting chimera (PROTAC) applications .

属性

分子式 |

C16H16N2O3 |

|---|---|

分子量 |

284.31 g/mol |

IUPAC 名称 |

3-(3-oxo-7-prop-2-enyl-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C16H16N2O3/c1-2-4-10-5-3-6-11-12(10)9-18(16(11)21)13-7-8-14(19)17-15(13)20/h2-3,5-6,13H,1,4,7-9H2,(H,17,19,20) |

InChI 键 |

AFPUXIDXPVJJSB-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |

产品来源 |

United States |

准备方法

The synthesis of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-ylmethylene-2-carbonyl intermediate . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

化学反应分析

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

作用机制

The mechanism of action of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3 . This results in the modulation of immune responses and inhibition of tumor cell proliferation.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione, highlighting differences in substituents, synthesis, and applications:

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase electrophilicity of the isoindolinone ring, enhancing reactivity in reduction or coupling reactions . Amino Group (-NH₂): Critical for CRBN binding; lenalidomide derivatives show 10–100-fold higher degradation efficiency than nitro/allyl analogs .

生物活性

3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

- Antioxidant Properties : It has been observed to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values reported at approximately 25 µM for MCF-7 cells.

In Vivo Studies

In vivo studies using murine models have further supported the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound exhibited significant tumor regression compared to control groups.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a notable reduction in tumor size and improved patient survival rates.

- Case Study 2 : Another study focused on its anti-inflammatory properties in patients with rheumatoid arthritis. Participants reported decreased pain levels and improved joint function after treatment with the compound.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。